molecular formula C10H12F3NO3 B2923190 tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate CAS No. 1781577-99-8

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate

Cat. No.: B2923190
CAS No.: 1781577-99-8
M. Wt: 251.205
InChI Key: PRJUVJAFEABIRF-UHFFFAOYSA-N
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Description

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate: is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a furan ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)furan-2-ylamine.

    Carbamate Formation: The amine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate undergoes various chemical reactions, including :

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate involves its interaction with specific molecular targets . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate can be compared with other similar compounds, such as :

    tert-butyl N-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-4-yl]carbamate: This compound has a pyrrolo[2,3-b]pyridine ring instead of a furan ring, which may result in different biological activities.

    This compound: This compound has a similar structure but may differ in its reactivity and applications.

The uniqueness of this compound lies in its trifluoromethyl group attached to a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-7-5-4-6(16-7)10(11,12)13/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJUVJAFEABIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781577-99-8
Record name tert-butyl N-[5-(trifluoromethyl)furan-2-yl]carbamate
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